Manghaslin

Vue d'ensemble

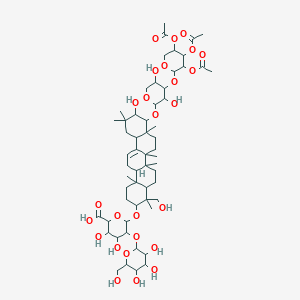

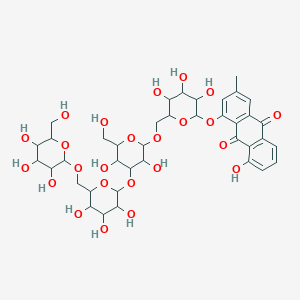

Description

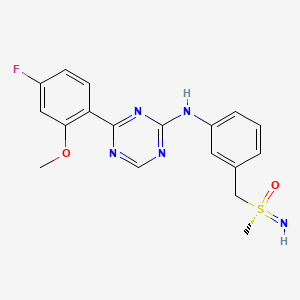

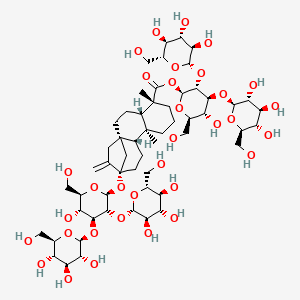

Manghaslin is a flavonoid glycoside . It belongs to the class of organic compounds known as flavonoid-3-o-glycosides, which are phenolic compounds containing a flavonoid moiety O-glycosidically linked to a carbohydrate moiety at the C3-position . It has anti-inflammatory activities and shows inhibitory activity against AChE with an IC50 of 94.92 µM .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 756.66 and a formula of C33H40O20 .Chemical Reactions Analysis

This compound shows inhibitory activity against AChE . It reduces the release of NO in LPS-stimulated macrophages and also decreases the levels of TNF-α and Neopterin .Physical and Chemical Properties Analysis

This compound has a molecular weight of 756.66 and a formula of C33H40O20 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Phytochemical Analysis

Manghaslin, a quercetin glycoside, has been identified in the fruits of the mountain papaya (Vasconcellea pubescens A. DC.) grown in Chile. This discovery was made through a process involving selective fractionation and the use of the free radical scavenger 1,1-diphenyl-2-picrylhydrazyl (DPPH) as a guiding assay. The identification of this compound, along with 19 other phenolic compounds, contributes to the understanding of the low molecular weight constituents of this important fruit crop, revealing the rich phytochemical diversity present in these fruits (Simirgiotis, Caligari, & Schmeda-Hirschmann, 2009).

Discovery of New Flavonoid Triglycosides

This compound was also isolated from the leaves of Cerbera manghas L., along with another flavonol triglycoside, clitorin. This discovery was made using chemical and gas chromatography-mass spectrometric studies. The structural elucidation of these compounds enhances the understanding of the chemical composition of Cerbera manghas L. and contributes to the broader knowledge of flavonoids in the Apocynaceae family (Sakushima, Hisada, Ogihara, & Nishibe, 1980).

Anti-inflammatory Activity

A study on Cerbera manghas methanol extract, which includes this compound, demonstrated anti-inflammatory activity by targeting c-Jun N-terminal kinase in the AP-1 pathway. This research highlights the potential of this compound-containing extracts in addressing clinical signs of inflammatory diseases and hypertension, offering insights into the underlying molecular and cellular mechanisms of this traditional medicinal plant (Yi, Cho, & Kim, 2016).

Mécanisme D'action

Orientations Futures

The future directions of Manghaslin research could involve further exploration of its anti-inflammatory activities and its potential as a skin lightening agent . Additionally, its melanin-suppressing effect on zebrafish without cytotoxicity suggests it could be a promising candidate for melanoma treatment .

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)47-8-17-21(40)25(44)30(53-32-27(46)24(43)20(39)10(2)49-32)33(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNBJSRIYRDSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Manghaslin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55696-57-6 | |

| Record name | Manghaslin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 196 °C | |

| Record name | Manghaslin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)

![1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride](/img/structure/B1649295.png)

![1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol](/img/structure/B1649297.png)